molecular formula C21H20ClNO6 B1250839 Cyanosporaside B

Cyanosporaside B

Cat. No.: B1250839
M. Wt: 417.8 g/mol
InChI Key: YQLQWGVOWKPLFR-SFLKYZCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanosporaside B is a natural product found in Salinispora pacifica with data available.

Scientific Research Applications

Biosynthetic Gene Clusters

Cyanosporasides, including Cyanosporaside B, are marine bacterial natural products with a chlorinated cyclopenta[a]indene core. A study by (Lane et al., 2013) revealed the biosynthetic gene clusters for cyanosporasides, providing insight into their enediyne polyketide biosynthetic origin. This discovery offers new opportunities for bioengineering of enediyne derivatives and expands the structural diversity afforded by enediyne gene clusters.

Structural and Stereochemical Characterization

The structural and absolute stereochemistries of this compound were determined through spectral and chemical methods, as reported by (Oh et al., 2006). Cyanosporasides possess unique structural features, including a 3-keto-pyranohexose sugar and a cyano- and chloro-substituted cyclopenta[a]indene ring system.

Synthetic Approaches

Yamada et al. (2014) conducted a biomimetic total synthesis of cyanosporaside aglycons from a single enediyne precursor, demonstrating the synthesis of various cyanosporasides and providing empirical insights into the site selectivity of natural-like p-benzynes (Yamada et al., 2014). This research contributes to understanding the synthesis and diversity of cyanosporasides.

Core Carbon Framework Synthesis

Aburano et al. (2009) reported the synthesis of a core carbon framework of cyanosporasides A and B, which is crucial for understanding the structural basis of these compounds (Aburano et al., 2009). This work is significant in the field of synthetic chemistry, particularly for cyanosporasides.

Properties

Molecular Formula

C21H20ClNO6

Molecular Weight

417.8 g/mol

IUPAC Name

2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile

InChI

InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1

InChI Key

YQLQWGVOWKPLFR-SFLKYZCSSA-N

Isomeric SMILES

C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O

Canonical SMILES

CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O

Synonyms

cyanosporaside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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